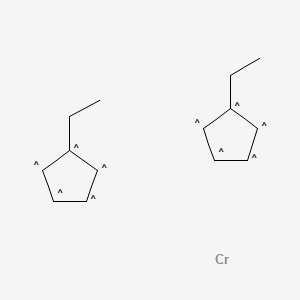
(3,3-二甲基-1-丁炔)二钴六羰基,98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl” is a chemical compound with the CAS Number: 56792-69-9 . It has a molecular weight of 368.07 and a molecular formula of C12H10Co2O6 . It appears as a dark red liquid .
Molecular Structure Analysis
The linear formula for this compound is Co2(CO)6[HC≡C(C(CH3)3)] . This indicates that it contains two cobalt atoms, six carbonyl groups, and a 3,3-dimethyl-1-butyne group .Chemical Reactions Analysis
This compound is used as a substrate or catalyst for numerous organometallic transformations, including the Nicholas reaction, the Pauson–Khand reaction, alkyne cyclotrimerization, and alkyne hydrosilylation .Physical and Chemical Properties Analysis
This compound is a dark red liquid with a boiling point of 52 °C (125.6 °F) at 0.83 mm Hg . It has a flash point of 84 °C (183.2 °F) and is sensitive to air .科学研究应用
有机合成和药物化学
(3,3-二甲基-1-丁炔)二钴六羰基作为广义的炔烃六羰基二钴配合物的组成部分,在现代合成化学中发挥着至关重要的作用。这些配合物被用于制造各种有机化合物,在抗癌药物和其他医药应用的开发中显示出特别的希望。这些配合物的性质,尤其是它们的生物活性,很大程度上取决于附着在金属中心上的配体的性质 (Ott 等,2008)。
催化和材料科学
二钴六羰基配合物,包括那些衍生自(3,3-二甲基-1-丁炔)的配合物,已用于各种催化过程中。这些过程包括 Pauson-Khand 反应,在该反应中它们充当催化剂,促进环戊烯酮的形成,环戊烯酮是有机合成中的一个有价值的支架。这一应用强调了这些配合物在简化合成复杂有机分子的合成途径中的重要性 (Rios 等,2005)。
先进材料开发
在材料科学领域,(3,3-二甲基-1-丁炔)二钴六羰基配合物因其在制造新型材料方面的潜力而被探索。例如,它们参与环化反应形成二茂铁环庚三烯二钴六羰基,展示了这些配合物在生成具有独特电子性质的化合物中的合成效用,这些化合物可能在电子产品或新型催化剂中得到应用 (Laus 等,2005)。
尼古拉斯反应和分子多样性
此外,尼古拉斯反应是有机合成中的一个关键工具,通常采用二钴六羰基配合物来生成不同的分子结构。这包括二炔醚和其他复杂有机骨架的合成,突出了这些配合物在促进具有挑战性结构特征的分子构建中的多功能性 (Amin 等,2015)。
作用机制
Target of Action
The primary target of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is the formation of cobalt-containing thin films . These films are crucial in various applications, including microelectronics and lithium battery technologies .
Mode of Action
(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl acts as a substrate or catalyst for numerous organometallic transformations . These transformations include the Nicholas reaction, the Pauson–Khand reaction, alkyne cyclotrimerization, and alkyne hydrosilylation .
Biochemical Pathways
The compound plays a significant role in the atomic layer deposition (ALD) of cobalt-containing thin films . This process involves the sequential use of self-limiting surface reactions to achieve precise control over film thickness, making it an essential technique in nanofabrication .
Pharmacokinetics
and has a boiling point of 52 °C at 0.83 mm Hg. These properties may influence its stability and handling.
Result of Action
The result of the compound’s action is the successful deposition of cobalt films, which have been used for Cu direct plating . The electrical properties of these films, especially those with sub-20 nm thickness, were determined by assessing continuities, morphologies, and impurities .
Action Environment
Environmental factors significantly influence the action of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl. For instance, to decrease the resistivity of Co films, a TaNx substrate was pre-treated with H2 plasma, and the flow rate of H2 gas during CCTBA feeding and reactant feeding pulses was increased . Furthermore, the compound is air-sensitive , indicating that it should be handled and stored in a well-ventilated place .
安全和危害
This compound is classified as a hazardous class 3 substance . It’s highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It’s harmful if swallowed or inhaled . It’s recommended to rinse thoroughly with plenty of water in case of eye contact, wash off with soap and plenty of water in case of skin contact, move to fresh air if inhaled, and consult a physician if swallowed .
未来方向
The compound has been used as a precursor of Co films deposited by plasma-enhanced atomic layer deposition (PEALD) for Cu direct plating . The electrical properties of PEALD Co films of sub-20 nm thickness were determined by assessing continuities, morphologies, and impurities . This suggests potential applications in microelectronics like magnetoresistive devices, integrated circuits as well as lithium battery technologies and spintronics .
属性
IUPAC Name |
carbon monoxide;cobalt;3,3-dimethylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCVAZZKJPVOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Co2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
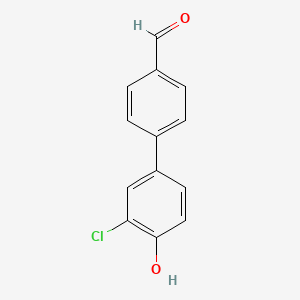
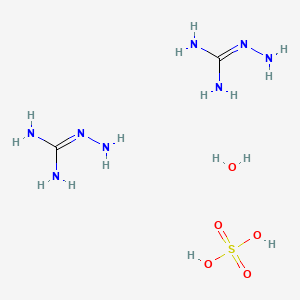



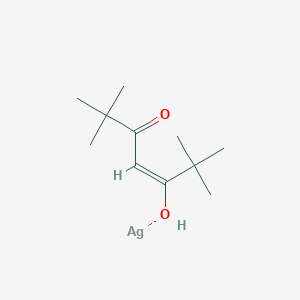
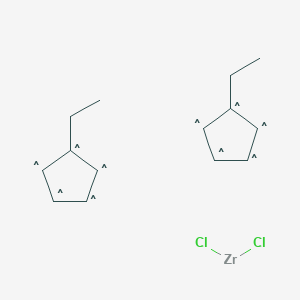
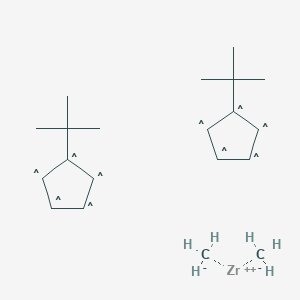


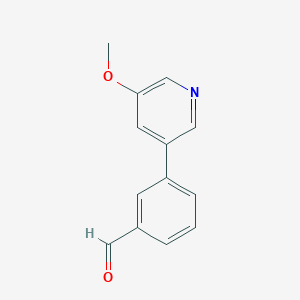
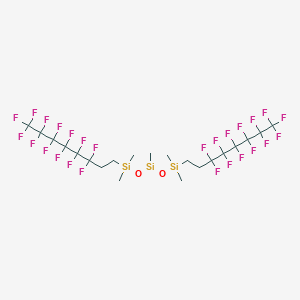
![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)
